5-(Methoxymethyl)-1,2-thiazole
Overview
Description
5-(Methoxymethyl)-1,2-thiazole is a heterocyclic compound containing a thiazole ring substituted with a methoxymethyl group at the 5-position. Thiazoles are known for their presence in various natural products and pharmaceuticals, contributing to their biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)-1,2-thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioamide with an α-haloketone, followed by cyclization to form the thiazole ring. The methoxymethyl group can be introduced via a subsequent alkylation reaction using methoxymethyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 5-(Methoxymethyl)-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Substitution: Formation of various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
5-(Methoxymethyl)-1,2-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the synthesis of agrochemicals and dyes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-1,2-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved may include inhibition of microbial enzymes or modulation of inflammatory pathways.
Comparison with Similar Compounds
- 2-(Methoxymethyl)-1,3-thiazole
- 4-(Methoxymethyl)-1,2-thiazole
- 5-(Hydroxymethyl)-1,2-thiazole
Comparison: 5-(Methoxymethyl)-1,2-thiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2-(Methoxymethyl)-1,3-thiazole, it has different electronic properties due to the position of the substituent. The presence of the methoxymethyl group at the 5-position can enhance its stability and solubility compared to other similar compounds.
Properties
IUPAC Name |
5-(methoxymethyl)-1,2-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-7-4-5-2-3-6-8-5/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZOBRKIOJLYMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=NS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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